molecular formula C15H23NOS B4579520 4-(4-butoxybenzyl)thiomorpholine

4-(4-butoxybenzyl)thiomorpholine

Cat. No.: B4579520
M. Wt: 265.4 g/mol
InChI Key: AVMIDJMCARKKQD-UHFFFAOYSA-N
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Description

4-(4-Butoxybenzyl)thiomorpholine is a thiomorpholine derivative characterized by a six-membered sulfur-containing ring (thiomorpholine) substituted with a 4-butoxybenzyl group. Thiomorpholine derivatives are widely studied in medicinal chemistry due to their enhanced lipophilicity compared to morpholine analogues, attributed to the sulfur atom replacing oxygen. This substitution also introduces metabolic "soft spots," as sulfur can undergo oxidation to sulfoxides or sulfones, altering pharmacokinetic properties.

Properties

IUPAC Name

4-[(4-butoxyphenyl)methyl]thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NOS/c1-2-3-10-17-15-6-4-14(5-7-15)13-16-8-11-18-12-9-16/h4-7H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMIDJMCARKKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CN2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198488
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Differences

  • Thiomorpholine vs. Morpholine Analogues :

    • Ring Conformation : The thiomorpholine ring adopts a low-energy chair conformation, similar to morpholine. However, the C–S–C bond angle (~99°) in thiomorpholine is smaller than the C–O–C angle (~110°) in morpholine due to sulfur’s larger atomic radius.
    • Substituent Orientation : In 4-(4-nitrophenyl)thiomorpholine, the 4-nitrophenyl group occupies a quasi-axial position on the thiomorpholine ring, while its morpholine analogue places the same group in a quasi-equatorial position (Figure 1b). This difference arises from sulfur’s weaker hydrogen-bonding capacity, leading to distinct packing interactions.
  • Crystal Packing :

    • Thiomorpholine derivatives form centrosymmetric dimers via C–H···O weak hydrogen bonds between methylene groups adjacent to sulfur and nitro oxygen atoms (R₂²(8) motif). In contrast, morpholine analogues exhibit face-to-face aromatic stacking without dimerization.
Property 4-(4-Nitrophenyl)thiomorpholine 4-(4-Nitrobenzyl)morpholine
Substituent Position Quasi-axial Quasi-equatorial
Hydrogen Bonding C–H···O dimerization Face-to-face π-stacking
Packing Index 74.4% Not reported

Physicochemical Properties

  • Lipophilicity : Thiomorpholine derivatives (logP ~2.5) are more lipophilic than morpholine analogues (logP ~1.8), enhancing blood-brain barrier penetration.
  • Metabolic Stability : Sulfur in thiomorpholine is prone to oxidation, forming sulfoxides (e.g., 4-thiomorpholine 1-oxide) and sulfones, which can alter bioavailability.

Research Implications

  • Drug Design : The sulfur atom in thiomorpholine derivatives offers tunable lipophilicity and metabolic pathways, making them valuable in CNS-targeted therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-butoxybenzyl)thiomorpholine
Reactant of Route 2
Reactant of Route 2
4-(4-butoxybenzyl)thiomorpholine

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